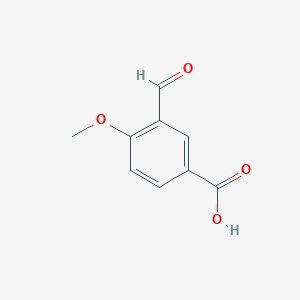

3-Formyl-4-methoxybenzoic acid

説明

Evolution of Research Interests in Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives represent a cornerstone in the fields of organic chemistry, medicinal chemistry, and materials science. Historically, research interest in these compounds began with the study of simple, naturally occurring derivatives. For instance, 4-methoxybenzoic acid, also known as p-anisic acid, has been a subject of scientific investigation since the 19th century. The initial focus was primarily on understanding their fundamental chemical properties and reactivities.

Over time, the evolution of synthetic methodologies, such as the Vilsmeier-Haack reaction developed in the 1920s, significantly expanded the ability to create a diverse range of substituted benzoic acids with tailored functionalities. This led to a shift in research interests towards exploring the structure-activity relationships (SAR) of these compounds. Scientists began to systematically modify the substituents on the benzoic acid scaffold to modulate properties like acidity, solubility, and biological activity. libretexts.orgmdpi.com

In recent decades, the focus has further sharpened towards the design and synthesis of highly functionalized benzoic acid derivatives as key building blocks for complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. asischem.com The strategic placement of various substituents allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing interactions with biological targets or for creating materials with specific characteristics. mdpi.comnih.gov This has led to the development of numerous drugs and functional materials based on the substituted benzoic acid scaffold. tandfonline.comnih.gov

Significance of the Formyl and Methoxy (B1213986) Moieties in Molecular Design

The presence of both a formyl (-CHO) and a methoxy (-OCH₃) group on a benzoic acid framework, as seen in 3-Formyl-4-methoxybenzoic acid, imparts a unique combination of reactivity and physicochemical properties that are highly valuable in molecular design.

The Formyl Group: The formyl group, an aldehyde, is a versatile functional group in organic synthesis. wikipedia.org It readily participates in a wide array of chemical transformations, including:

Nucleophilic addition reactions: The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles.

Condensation reactions: It can react with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and ligands. chemicalbook.com

Oxidation and reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways to other functionalized molecules.

In a biological context, formylated peptides, such as those containing N-formylmethionine, are recognized by the immune system and play a role in signaling pathways. wikipedia.orgdrugbank.combiosyn.com

The Methoxy Group: The methoxy group is a common substituent in many natural products and approved drugs. nih.govontosight.ai Its significance in molecular design stems from its ability to influence a molecule's properties in several ways:

Electronic effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. tandfonline.com

Physicochemical properties: It can affect a compound's lipophilicity, solubility, and ability to cross cell membranes. nih.govontosight.ai While it can increase lipophilicity, it does so to a lesser extent than other groups, which can be advantageous in drug design. tandfonline.com

Metabolic stability: The methoxy group can influence the metabolic stability of a drug molecule. tandfonline.com

Binding interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its biological target. nih.govdrughunter.com

The combination of the formyl and methoxy groups on a benzoic acid scaffold creates a multifunctional molecule with a rich chemical landscape, making it a valuable tool for chemists in various fields.

Current Research Paradigms and Future Perspectives for this compound

Current research involving this compound primarily revolves around its utility as a versatile building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature, with the reactive formyl group and the modulatory methoxy and carboxylic acid groups, makes it an attractive starting material for creating diverse molecular architectures.

Current Research Applications:

Synthesis of Heterocycles: The formyl group is a key handle for constructing various heterocyclic rings, such as pyrazoles and pyrroles, which are prevalent scaffolds in many pharmaceuticals. For instance, derivatives of this compound can be used to synthesize compounds with potential antimicrobial or anti-inflammatory properties.

Development of Novel Ligands: The molecule serves as a precursor for synthesizing ligands for various biological targets. The strategic positioning of the functional groups allows for the creation of molecules that can interact specifically with protein binding pockets.

Materials Science: Substituted benzoic acids are used in the development of new materials. While specific applications for this compound in this area are still emerging, its structural features suggest potential for use in polymers or as a component in fluorescent probes.

Future Perspectives:

The future of research on this compound is likely to expand into several exciting areas:

Drug Discovery: As our understanding of disease pathways becomes more sophisticated, there will be a continuing need for novel small molecules. The scaffold of this compound provides a solid foundation for the development of new therapeutic agents. For example, related fluorinated benzoic acid derivatives are being explored for the treatment of Alzheimer's disease. ossila.com

Combinatorial Chemistry: The reactivity of the formyl and carboxylic acid groups makes this compound well-suited for use in combinatorial chemistry libraries to rapidly generate a large number of diverse compounds for high-throughput screening.

Bioconjugation: The functional groups on this compound could be exploited for conjugation to biomolecules, such as proteins or antibodies, to create targeted drug delivery systems or diagnostic tools.

Sustainable Synthesis: Future research may also focus on developing more environmentally friendly and efficient synthetic routes to this compound and its derivatives, aligning with the principles of green chemistry.

In essence, this compound is poised to remain a significant and versatile tool for chemical innovation, with its applications continuing to expand as new scientific challenges and opportunities arise.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 91420-99-4 nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-formyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPQIRPQCMEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597637 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91420-99-4 | |

| Record name | 3-Formyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Formyl 4 Methoxybenzoic Acid

Regioselective Synthesis Strategies for 3-Formyl-4-methoxybenzoic Acid

The synthesis of this compound, a molecule with distinct formyl and carboxylic acid groups, requires precise control of regioselectivity. Various strategies have been developed to achieve this, ranging from catalytic oxidations to directed functionalization of substituted aromatic precursors.

Catalytic Oxidation Approaches to the Carboxylic Acid Functionality

One synthetic route involves the selective oxidation of a corresponding hydroxymethyl or methyl group to a carboxylic acid. While direct oxidation of a methyl group to a carboxylic acid is challenging without affecting the aldehyde, a two-step approach is more common. This involves the oxidation of a precursor like 4-hydroxymethyl-3-methylbenzoic acid. Pyridinium chlorochromate (PCC) in dichloromethane (B109758) is a reagent that can selectively oxidize a primary alcohol to an aldehyde.

Another approach involves the use of modern catalytic systems. For instance, the oxidation of alcohols can be achieved with high selectivity using catalysts like Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII), which acts as a bi-functional, self-co-oxidant nanocatalyst. researchgate.net Such systems can provide high turnover frequencies and are often more environmentally benign. researchgate.net The oxidation of 3-hydroxy-methyl-cephem derivatives to 3-formyl-cephem derivatives has been successfully carried out using a combination of a bivalent iodine oxidant like bis(acetoxy)iodo-benzene (BAIB) and a catalyst such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). google.com

Directed Functionalization of Methoxybenzaldehydes and Benzoic Acids

A prominent method for introducing the formyl group at the desired position is the Vilsmeier-Haack reaction. This reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a chloroiminium ion, which then acts as an electrophile to formylate an activated aromatic ring like that of 4-methoxybenzoic acid. This method can achieve yields of over 70% under optimized conditions.

Another powerful technique is directed ortho-metalation. ebi.ac.uk This involves the use of a strong base, such as s-butyllithium in the presence of TMEDA, to deprotonate the position ortho to the carboxylic acid group of 4-methoxybenzoic acid. ebi.ac.uk The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent like DMF to introduce the aldehyde group at the 3-position. This method offers high regioselectivity but requires stringent anhydrous and low-temperature conditions. ebi.ac.uk

Similarly, functionalized aromatics and heteroaromatics can be prepared via directed metalation using TMPZnCl•LiCl, which allows for regio- and chemoselective zincation. uni-muenchen.de

Green Chemistry Principles in the Synthesis of this compound and its Precursors

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the context of this compound synthesis, this can involve the use of greener solvents, catalysts, and reaction conditions.

For example, the synthesis of related compounds has been achieved using water as a solvent. The synthesis of 3,3-bis(indolyl)methanes from p-methoxybenzaldehyde and indole (B1671886) has been demonstrated in water under sonication with taurine (B1682933) as a catalyst. nih.gov Water-soluble Schiff base ligands and their metal complexes have also been synthesized and used in catalytic oxidations in aqueous media. rsc.org For instance, a water-soluble Mn(III) salen complex has been used for the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) in water. rsc.org

The development of reusable catalysts, such as those immobilized on solid supports, also aligns with green chemistry principles. researchgate.net These approaches reduce waste and often lead to simpler purification procedures.

Derivatization Reactions and Functional Group Interconversions of this compound

The presence of both a formyl and a carboxylic acid group on the same aromatic ring makes this compound a versatile building block for the synthesis of more complex molecules. Each functional group can be selectively transformed.

Transformations of the Formyl Group (e.g., Reductions, Oxidations, Condensations)

The formyl group of this compound can undergo a variety of chemical transformations.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 3-hydroxymethyl-4-methoxybenzoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in methanol, which can provide yields of around 90%. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) is another effective method, with yields around 82%.

Oxidation: The formyl group can be oxidized to a second carboxylic acid group, forming 3-carboxy-4-methoxybenzoic acid. This oxidation can be achieved using strong oxidizing agents.

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions. For instance, it can react with dihydrolevoglucosenone in the presence of a base like piperidine (B6355638) to form exo-cyclic enone derivatives. wilkes.edu It also reacts with hydrazines to form hydrazones. For example, reaction with hydrazine (B178648) (NH₂NH₂) can yield 4,4'-(hydrazine-diylidene)bis(3-hydroxybenzoic acid). These hydrazone derivatives themselves can be valuable intermediates for synthesizing heterocyclic compounds like pyrazoles. mdpi.com

Table 1: Transformations of the Formyl Group

| Reaction Type | Reagent/Conditions | Product | Approximate Yield |

|---|---|---|---|

| Reduction | NaBH₄/MeOH | 3-Hydroxymethyl-4-methoxybenzoic acid | ~90% |

| Reduction | H₂/Pd-C | 3-Hydroxymethyl-4-methoxybenzoic acid | ~82% |

| Oxidation | - | 3-Carboxy-4-methoxybenzoic acid | ~78% |

| Aldol Condensation | Dihydrolevoglucosenone, piperidine | Exo-cyclic enone derivatives | ~75% wilkes.edu |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | 4,4'-(Hydrazine-diylidene)bis(3-hydroxybenzoic acid) | ~68% |

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can also be derivatized through several common reactions.

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst. For example, reaction with ethanol (B145695) and an acid catalyst yields ethyl 3-formyl-4-methoxybenzoate with a yield of about 88%. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which can then react with an alcohol.

Amidation: The carboxylic acid can be converted to an amide. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), which then reacts with an amine. nih.gov Direct amidation of carboxylic acids with amines can also be accomplished using coupling reagents or through catalytic methods. nih.govresearchgate.net For example, formamide-catalyzed activation of carboxylic acids has been shown to be a versatile method for amidation. nih.gov

Table 2: Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagent/Conditions | Product | Approximate Yield |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ (thionyl chloride) | 3-Formyl-4-methoxybenzoyl chloride | ~92% |

| Fischer Esterification | ROH/H⁺ | Ethyl 3-formyl-4-methoxybenzoate | ~88% |

| Amidation | RNH₂ (via acyl chloride) | N-substituted-3-formyl-4-methoxybenzamide | - |

Modifications of the Methoxy (B1213986) Group and Aromatic Ring Substitutions

The synthetic versatility of this compound is further expanded through chemical transformations targeting its methoxy group and the aromatic ring. These modifications allow for the introduction of new functional groups and the modulation of the molecule's electronic and steric properties, paving the way for the synthesis of a diverse array of complex derivatives.

Modifications of the Methoxy Group

The primary modification of the methoxy group involves its cleavage, or demethylation, to yield a hydroxyl group. This transformation is significant as it introduces a phenolic hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification, and can also influence the molecule's biological activity.

Chemical Demethylation

Various reagents are known to effect the demethylation of aryl methyl ethers. For instance, strong acids like hydrobromic acid (HBr) in acetic acid can be used to cleave the ether linkage. Another approach involves the use of alkali hydroxides, such as sodium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. justia.com This method has been applied to the demethylation of 3,4,5-trimethoxybenzoic acid, where the 4-methoxy group is selectively cleaved. justia.com

Enzymatic Demethylation

Biocatalytic approaches offer a high degree of selectivity for demethylation reactions. The cytochrome P450 enzyme CYP199A4, for example, has been shown to efficiently demethylate 4-methoxybenzoic acid. rsc.org This enzyme demonstrates a strong preference for demethylating a methoxy group positioned para to the carboxylic acid moiety. rsc.org While direct studies on this compound are limited, the enzymatic machinery shows potential for selective O-demethylation in structurally related compounds. rsc.orgnih.gov For instance, CYP199A4 readily demethylates 3-hydroxy-4-methoxybenzoic acid. rsc.org

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one (analogue) | 48% HBr | Refluxing acetic acid | 6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| 3,4,5-trimethoxybenzoic acid (analogue) | Sodium Hydroxide (NaOH) | Ethylene glycol, progressive distillation | 4-hydroxy-3,5-dimethoxybenzoic acid | justia.com |

| 4-methoxybenzoic acid (analogue) | CYP199A4 Enzyme | Biocatalytic conditions | 4-hydroxybenzoic acid | rsc.org |

Aromatic Ring Substitutions

The introduction of new substituents onto the aromatic ring of this compound is governed by the directing effects of the existing functional groups: the formyl (-CHO), methoxy (-OCH₃), and carboxylic acid (-COOH) groups.

Directing Effects : The methoxy group is an activating, ortho, para-directing group due to its electron-donating resonance effect. The formyl and carboxylic acid groups are deactivating, meta-directing groups due to their electron-withdrawing inductive and resonance effects. quora.comlibretexts.org

Given the substitution pattern of this compound, electrophilic aromatic substitution is expected to occur at the positions activated by the powerful methoxy director and not overly deactivated by the other groups. The positions ortho to the methoxy group are C3 (occupied by the formyl group) and C5. The position para to the methoxy group is occupied by the hydrogen that was replaced to form the acid. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the methoxy group and meta to both the formyl and carboxylic acid groups.

Electrophilic Aromatic Substitution

Reactions such as nitration, halogenation, and sulfonation can introduce functional groups at the C5 position. For example, bromination of 3-formylbenzoic acid with Br₂ and an iron(III) bromide catalyst introduces a bromine atom at the position meta to the formyl and carboxyl groups.

Nucleophilic Aromatic Substitution

While less common, nucleophilic aromatic substitution (SNAr) can occur, particularly if a good leaving group is present on the ring. For instance, research on related ortho-fluoro/methoxy benzoic acids shows that the methoxy group can be displaced by strong nucleophiles like Grignard or organolithium reagents. researchgate.netacs.org This type of reaction typically requires the absence of a metal catalyst and proceeds via an addition-elimination mechanism. researchgate.netdalalinstitute.com For this compound, such a reaction would likely require harsh conditions and could be complicated by the reactivity of the formyl and carboxyl groups.

| Reaction Type | Reactant | Reagents/Conditions | Major Product (Predicted) | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | This compound | Br₂, FeBr₃ | 5-Bromo-3-formyl-4-methoxybenzoic acid | |

| Nucleophilic Aromatic Substitution | 2-methoxybenzoic acid (analogue) | Organolithium or Grignard reagents | 2-alkyl/aryl benzoic acids | researchgate.net |

Synthesis and Exploration of 3 Formyl 4 Methoxybenzoic Acid Derivatives and Analogues

Design Principles for Novel 3-Formyl-4-methoxybenzoic Acid Derivatives

The design of novel derivatives of this compound is primarily guided by the goal of creating molecules with enhanced biological activity, such as antimicrobial and anticancer properties. dovepress.comnih.gov The inherent bifunctional nature of the parent molecule, possessing both a formyl (-CHO) and a carboxylic acid (-COOH) group, provides a versatile platform for a wide range of chemical modifications.

The formyl group readily participates in condensation reactions, allowing for the synthesis of a variety of derivatives, including Schiff bases and hydrazones. These reactions are fundamental in constructing larger, more complex molecules. The electron-rich aromatic ring, due to the presence of the methoxy (B1213986) group, facilitates electrophilic substitution reactions, enabling further functionalization of the core structure.

A key design strategy involves the incorporation of pharmacologically active moieties. For instance, the synthesis of pyrazole (B372694) derivatives is a common approach, as the pyrazole ring is a well-known pharmacophore with a broad spectrum of biological activities. nih.govnih.gov Similarly, the introduction of fluorine atoms or fluoro-containing groups is a widely used tactic in drug design to enhance metabolic stability and biological efficacy. nih.govnih.gov The replacement of a phenyl ring with a coumarin (B35378) or naphthalene (B1677914) moiety has also been explored to improve the antimicrobial potency of the resulting compounds. nih.gov

In the context of anticancer drug development, derivatives are designed to interact with specific biological targets. For example, modifications can be aimed at creating ligands for metal complexes with potential cytotoxic activity or molecules that can induce apoptosis in cancer cells. dovepress.comacs.org The lipophilicity and electronic properties of the derivatives are carefully tuned by introducing different substituents to optimize their pharmacokinetic and pharmacodynamic profiles. dovepress.com

Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold

The reactive nature of the formyl and carboxylic acid groups on the this compound scaffold makes it an excellent starting material for the synthesis of a variety of heterocyclic systems. These reactions often involve condensation followed by cyclization to yield complex molecular architectures.

Pyrazole-Based Analogues Derived from Formylbenzoic Acids

The synthesis of pyrazole-based analogues is a significant area of research, leveraging the Vilsmeier-Haack reaction as a key synthetic step. igmpublication.org This reaction facilitates the cyclization and formylation of hydrazones to produce formylpyrazole derivatives.

A general approach involves the condensation of a hydrazone with a Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). nih.govigmpublication.org For example, the reaction of 4-hydrazinobenzoic acid with various acetophenones yields the corresponding hydrazones. Subsequent treatment with the Vilsmeier-Haack reagent leads to the formation of 4-formyl-pyrazole derivatives. nih.govigmpublication.org This methodology has been successfully employed to synthesize a range of pyrazole analogues with different substituents on the phenyl rings.

| Starting Material 1 | Starting Material 2 | Reagents | Product | Reference |

| 4-Hydrazinobenzoic acid | 2-Acetylnaphthalene | Ethanol (B145695), POCl₃/DMF | 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid | nih.gov |

| 4-Hydrazinobenzoic acid | 3-Acetylcoumarin | Ethanol, POCl₃/DMF | 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | mdpi.com |

| Hydrazone of 4-methoxy acetophenone | Vilsmeier-Haack reagent | POCl₃/DMF | 1-(3-(4-methoxyphenyl)-4-formylpyrazol-1-yl)ethan-1-one | igmpublication.org |

Schiff Base Complexes and Hydrazone Derivatives

The formyl group of this compound and its derivatives is highly amenable to the formation of Schiff bases and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These derivatives are of significant interest due to their coordination chemistry and potential biological activities.

Hydrazone derivatives are readily synthesized by reacting the aldehyde with a substituted hydrazine (B178648) in a suitable solvent, often with catalytic acid. For instance, a series of coumarin-pyrazole-hydrazone hybrids have been prepared by reacting a 4-formyl-pyrazole derivative of benzoic acid with various commercially available hydrazines in ethanol. mdpi.com Similarly, naphthalene-derived hydrazones have been synthesized by refluxing the corresponding aldehyde with substituted hydrazines in ethanol. nih.govnih.gov

Schiff base complexes are formed by the reaction of the aldehyde with an amine, followed by coordination with a metal ion. While specific examples starting directly from this compound are not detailed in the provided results, the general principle involves the condensation of a formyl-containing precursor with an amine to form a ligand, which then complexes with a metal salt. researchgate.net

| Aldehyde Precursor | Hydrazine/Amine Reactant | Product Type | Reference |

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | Substituted hydrazines | Hydrazone Derivatives | mdpi.com |

| 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid | Substituted hydrazines | Hydrazone Derivatives | nih.govnih.gov |

| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | p-Substituted benzoic acid hydrazides | Triazine Hydrazones |

Other Fused and Spirocyclic Architectures

The development of fused and spirocyclic systems from benzoic acid derivatives represents an advanced area of synthetic chemistry, aiming to create complex, three-dimensional molecules. While direct synthesis from this compound is not extensively documented in the provided search results, the principles of forming such structures can be inferred from related reactions.

Fused heterocyclic systems can be generated through intramolecular cyclization reactions. For example, the condensation of 5-(3-formyl-4-methoxybenzyl)-2-methoxybenzoic acid with thiocarbohydrazide (B147625) leads to the formation of a bis-triazole derivative, which can be further cyclized to yield fused triazolothiadiazine systems. scispace.com The synthesis of fused benzimidazoles often involves the cyclization of appropriately substituted anilines or anilides. mdpi.com

Spirocyclic compounds, characterized by two rings sharing a single atom, are of interest for their rigid structures. nih.govuc.pt The synthesis of spiro-β-lactams, for instance, can be achieved through the Staudinger reaction, involving the cycloaddition of a ketene (B1206846) and an imine. uc.pt While not directly employing this compound, these methods highlight the potential for creating spiro-architectures from precursors with suitable functional groups. The construction of spirocyclic compounds often relies on domino reactions, where multiple bonds are formed in a single synthetic operation. unimi.it

Synthetic Approaches to Benzoic Acid Derivatives Featuring Related Formyl- and Methoxy- Substituted Patterns

The synthesis of isomers and analogues of this compound, such as 3-formyl-4-hydroxybenzoic acid and 4-formyl-3-methoxybenzoic acid, often employs similar synthetic strategies, with modifications to account for the different substitution patterns.

For the synthesis of 3-formyl-4-hydroxybenzoic acid, a common method involves the direct formylation of 4-hydroxybenzoic acid. This can be achieved using a Duff reaction or related formylation procedures.

The synthesis of 4-formyl-3-methoxybenzoic acid is not explicitly detailed in the provided results. However, general methods for the introduction of a formyl group onto a benzene (B151609) ring, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction on a suitable methoxybenzoic acid precursor, could be applicable. The choice of synthetic route would depend on the desired regioselectivity and the nature of the other substituents on the aromatic ring.

| Target Compound | Starting Material | Key Reaction Type | Reference |

| 5-(3-Formyl-4-methoxybenzyl)-2-methoxybenzoic acid | 5,5'-Methylenebis(2-hydroxybenzoic acid) | Methylation and formylation | scispace.com |

| 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid | 4-Hydrazinobenzoic acid and 3-fluoroacetophenone | Hydrazone formation and Vilsmeier-Haack reaction | nih.gov |

| 4-[3-(4-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid | 4-Hydrazinobenzoic acid and 4-fluoroacetophenone | Hydrazone formation and Vilsmeier-Haack reaction | nih.gov |

| 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | 4-Hydrazinobenzoic acid and 4-acetylbenzoic acid | Hydrazone formation and Vilsmeier-Haack reaction | nih.gov |

Biological Activity and Medicinal Chemistry Research of 3 Formyl 4 Methoxybenzoic Acid and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of 3-Formyl-4-methoxybenzoic acid, particularly those incorporating pyrazole (B372694) and hydrazone moieties, have demonstrated notable efficacy against a range of pathogenic bacteria, including drug-resistant strains.

Numerous studies have highlighted the potent activity of this compound derivatives against Gram-positive bacteria, especially the notorious pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA).

Hydrazone derivatives of 4-[4-Formyl-3-(3-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid have shown particularly remarkable results. nih.gov For instance, an N,N-diphenyl derivative exhibited excellent activity against a methicillin-sensitive S. aureus strain with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL and even more potent activity against MRSA strains with MIC values as low as 0.78 μg/mL. nih.gov Further chemical modifications, such as bischloro substitution on the phenyl ring of the hydrazone, led to the most potent compound in one series, displaying an MIC of 0.39 μg/mL against a multi-resistant S. aureus strain. nih.govacs.org

Similarly, naphthyl-substituted pyrazole-derived hydrazones have been identified as powerful inhibitors of S. aureus. nih.gov An N,N-diphenyl substituted hydrazone in this series effectively inhibited both antibiotic-susceptible and MRSA strains with an MIC of 1.56 μg/mL. nih.gov Halogen substitutions, such as a 4-bromo derivative, also yielded potent compounds with MICs down to 0.78 μg/mL against MRSA. nih.gov Another study involving coumarin-substituted pyrazole hydrazones found that an N-benzyl-N-phenyl derivative was potent against two MRSA strains with MICs of 3.125 μg/mL. mdpi.com

**Table 1: Antimicrobial Activity of Selected Derivatives against *Staphylococcus aureus***

| Compound Class | Specific Derivative Example | Target Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 3-Fluorophenyl-pyrazole Hydrazone | N,N-Diphenyl derivative | MRSA | 0.78 | nih.gov |

| 3-Fluorophenyl-pyrazole Hydrazone | Bischloro substituted derivative | MRSA (multi-resistant) | 0.39 | nih.gov |

| Naphthyl-pyrazole Hydrazone | N,N-Diphenyl substituted hydrazone | MRSA | 1.56 | nih.gov |

| Naphthyl-pyrazole Hydrazone | 4-Bromo derivative | MRSA | 0.78 | nih.gov |

| Coumarin-pyrazole Hydrazone | N-Benzyl-N-phenyl derivative | MRSA | 3.125 | mdpi.com |

| Coumarin-pyrazole Hydrazone | Bischloro substituted derivative | Drug-resistant S. aureus | 3.125 | mdpi.com |

Acinetobacter baumannii, a formidable Gram-negative pathogen known for its extensive drug resistance, has also been a target for derivatives of this compound. Research has uncovered several compounds with significant activity against this bacterium.

In a study focused on pyrazole-derived hydrazones, a chloro-substituted derivative emerged as the most potent molecule, inhibiting the growth of A. baumannii ATCC 19606 at a sub-microgram concentration (MIC < 0.78 µg/mL) and other strains with MICs of 1.56 and 3.125 µg/mL. nih.gov Another series of naphthyl-substituted pyrazole-derived hydrazones also showed promising activity against A. baumannii, with MIC values as low as 1.56 μg/mL. nih.gov

Fluorophenyl-substituted pyrazole hydrazones have been synthesized and tested, revealing potent growth inhibition of drug-resistant A. baumannii with MIC values as low as 0.39 μg/mL. nih.gov Some derivatives showed moderate activity against three strains of A. baumannii with a lowest MIC value of 3.125 μg/mL. acs.org Difluoro-substituted phenylhydrazone derivatives also demonstrated activity against A. baumannii with MICs as low as 6.25 μg/mL. nih.gov

**Table 2: Antimicrobial Activity of Selected Derivatives against *Acinetobacter baumannii***

| Compound Class | Specific Derivative Example | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole-derived Hydrazone | Chloro-substituted derivative | 0.78 | nih.gov |

| Naphthyl-pyrazole Hydrazone | Not specified | 1.56 | nih.gov |

| Fluorophenyl-pyrazole Hydrazone | Not specified | 0.39 | nih.gov |

| 1,3-Diphenyl Pyrazole | Not specified | 4 | nih.gov |

| Difluorophenyl-pyrazole Hydrazone | 3,4-Difluoro substituted derivative | 6.25 | nih.gov |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Research into naphthyl-substituted pyrazole-derived hydrazones has shown that these compounds possess potent properties against both the formation and eradication of S. aureus and A. baumannii biofilms. nih.gov This dual action is crucial, as it suggests the potential to not only prevent biofilm-related infections but also to treat established ones. Time-kill assays further revealed that these compounds are bactericidal for S. aureus and bacteriostatic for A. baumannii. nih.gov

Understanding the mechanism of action is vital for drug development. For these antimicrobial derivatives, evidence points towards the disruption of the bacterial cell membrane as a primary mode of action. nih.govnih.gov This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. mdpi.com

Studies using the SYTO-9/propidium iodide (BacLight) assay, which differentiates between cells with intact and compromised membranes, have supported this hypothesis. nih.govacs.org Potent hydrazone derivatives were tested for their ability to permeabilize the membrane of A. baumannii, with some compounds showing better membrane disruption ability than the positive control, Colistin. acs.org This membranolytic activity leads to the leakage of intracellular contents and ultimately, cell death. mdpi.com

Anticancer Potential and Related Investigations

Beyond their antimicrobial properties, derivatives based on the this compound scaffold have been investigated for their potential as anticancer agents.

The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines. Two new flavonoids isolated from Cleistocalyx operculatus, which are structurally related to the core compound, demonstrated broad-spectrum anticancer activity against five human cancer cell lines: SMMC-7721 (liver cancer), 8898 (pancreatic cancer), K562 (chronic leukemia), HeLa (cervical cancer), and 95-D (high metastatic lung carcinoma). nih.gov

In another study, methoxy-substituted 3-formyl-2-phenylindoles were tested for cytostatic activity in human breast cancer cells (MDA-MB 231 and MCF-7). acs.org The most active derivative exhibited a very potent IC₅₀ value of 35 nM for cell growth inhibition. acs.org Benzoic acid derivatives have shown promise in general, with research indicating that some can induce apoptosis in human cancer cell lines. researchgate.net For example, certain derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid were found to induce cell-cycle arrest and apoptosis in MCF-7 and MDA-MB-468 breast cancer cells. consensus.app

Conversely, a series of fluorophenyl-derived pyrazole derivatives, while potent as antimicrobials, did not show substantial growth inhibition against the NCI-60 panel of cancer cell lines at a 10 μM concentration. acs.org However, these same compounds were found to be non-toxic to human embryonic kidney (HEK293) cells, with IC₅₀ values greater than 10 μg/mL, highlighting a favorable selectivity index for their antimicrobial activity. acs.org

Table 3: In Vitro Cytotoxicity of Selected Derivatives against Cancer Cell Lines

| Compound Class | Cell Line(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Flavonoid Derivatives (FMC, FMF) | SMMC-7721, 8898, K562, HeLa, 95-D | Broad-spectrum activity | Active | nih.gov |

| Methoxy-substituted 3-formyl-2-phenylindoles | MDA-MB 231, MCF-7 (Breast) | IC₅₀ | 35 nM | acs.org |

| Fluorophenyl-pyrazole Derivatives | NCI-60 Panel | Growth Inhibition | Not substantial at 10 μM | acs.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | MCF-7, MDA-MB-468 (Breast) | Apoptosis Induction | Active | consensus.app |

Interaction with Key Biological Targets in Cancer Pathways

Derivatives of this compound have been shown to exert their anticancer effects by interacting with fundamental components of cancer pathways. A notable target is tubulin, a protein crucial for the formation of microtubules, which are essential for cell division.

One area of research has focused on methoxy-substituted 3-formyl-2-phenylindoles, which incorporate the core structural features of this compound. These compounds have demonstrated the ability to inhibit tubulin polymerization. acs.org The most potent derivative in one study, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, exhibited significant cytostatic activity in human breast cancer cells (MDA-MB 231 and MCF-7) with an IC50 value for cell growth inhibition as low as 35 nM and an IC50 for tubulin polymerization of 1.5 μM. acs.org While not all derivatives showed a strong correlation between antiproliferative action and tubulin polymerization inhibition, the most powerful cytostatic agents were found to completely disrupt the microtubule assembly. acs.org These findings suggest that the indole (B1671886) derivatives, which are structurally related to the benzoic acid scaffold, likely bind to the colchicine (B1669291) site on tubulin, thereby interfering with microtubule dynamics and arresting cell division. acs.org

Furthermore, other related benzoic acid derivatives have been shown to induce cell-cycle arrest and apoptosis, which are critical mechanisms for controlling cancer cell proliferation. consensus.app For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives have demonstrated a capacity to trigger these processes in MCF-7 and MDA-MB-468 breast cancer cell lines, highlighting their potential in breast cancer therapy. consensus.app

Other Documented Biological Activities (e.g., Antioxidant, Anti-inflammatory)

Beyond oncology, derivatives of this compound have been investigated for other valuable biological activities, primarily as antioxidant and anti-inflammatory agents.

Two novel flavonoids, which are complex derivatives containing the formyl and methoxy-substituted aromatic ring, have shown significant, concentration-dependent antioxidant activity. nih.gov These compounds, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF), demonstrated potent radical scavenging capabilities. nih.gov Their antioxidant potential is highlighted in the table below.

Table 1: Antioxidant Activity of this compound-Related Flavonoids

| Compound | Assay | Result (IC50) | Notes |

|---|---|---|---|

| FMC | DPPH Radical Scavenging | 50.2 ± 2.8 µM | Measures free radical scavenging ability. |

| FMF | DPPH Radical Scavenging | 75.8 ± 2.5 µM | Measures free radical scavenging ability. |

| FMC | Superoxide (B77818) Scavenging | 56.3 ± 2.3 µM | Measures scavenging of superoxide anions. |

| FMF | Superoxide Scavenging | 317.5 ± 2.9 µM | Measures scavenging of superoxide anions. |

| FMC | Lipid Peroxidation Inhibition | 64.3 ± 2.5% at 500 µM | Comparable to α-tocopherol (66.3 ± 2.5%). nih.gov |

| FMF | Lipid Peroxidation Inhibition | 60.3 ± 2.3% at 500 µM | Comparable to α-tocopherol (66.3 ± 2.5%). nih.gov |

The anti-inflammatory properties have also been noted. In vitro studies indicate that this compound can decrease the production of pro-inflammatory cytokines, which are key mediators in inflammatory diseases. Similarly, a related compound, 2-Hydroxy-4-methoxy benzoic acid, was found to protect against liver damage in rats by reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6, further supporting the anti-inflammatory potential of this class of molecules. nih.gov Other research on purine-2,6-dione (B11924001) derivatives has shown that they exhibit significant anti-inflammatory activity, which may be linked to their ability to lower TNF-α levels. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives

The biological activity of derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity.

Influence of Substituent Position and Electronic Effects on Bioactivity

The type and position of chemical groups (substituents) on the aromatic ring profoundly influence the molecule's biological effects.

In a series of hydrazone derivatives synthesized from 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid, the electronic nature of the substituents was critical for antibacterial activity. mdpi.com The introduction of a strong electron-withdrawing group, the 4-trifluoromethyl phenyl group, resulted in a derivative with potent and selective activity against Gram-positive bacteria. mdpi.com Conversely, other powerful electron-withdrawing groups like nitro (NO₂), carboxylic acid (COOH), and cyano (CN) completely abolished the antibacterial activity, demonstrating a very sensitive electronic requirement for this specific biological action. mdpi.com

In the context of anticancer activity, studies on 3-keto salicylic (B10762653) acid chalcones, which are structurally related, revealed the importance of halogen substituents. nih.gov Derivatives with a bromine (Br) substituent were the most active, followed by those with fluorine (F), which were slightly better than those with chlorine (Cl). Replacing these electron-withdrawing halogens with a more electron-donating methyl group led to a significant (13-fold) reduction in activity, underscoring the importance of electronic effects for interaction with biological targets like HIV-1 integrase. nih.gov

Table 2: Influence of Substituents on Biological Activity

| Base Scaffold | Substituent Change | Biological Activity | Observation |

|---|---|---|---|

| Hydrazone of pyrazolyl-benzoic acid | Addition of 4-trifluoromethylphenyl | Antibacterial (Gram-positive) | Potent activity (MIC = 3.125 µg/mL). mdpi.com |

| Hydrazone of pyrazolyl-benzoic acid | Addition of nitro, carboxylic, or cyano groups | Antibacterial | Activity was terminated. mdpi.com |

| 3-keto salicylic acid chalcone | Bromine substituent | HIV-1 Integrase Inhibition | Most active among halogens. nih.gov |

| 3-keto salicylic acid chalcone | Methyl substituent | HIV-1 Integrase Inhibition | 13-fold less active than bromo-substituent. nih.gov |

| 2-phenylindole | Methoxy (B1213986) group vs. Hydroxy group | Tubulin Polymerization Inhibition | Methoxy compounds were much more effective. acs.org |

Impact of Hydrophobic and Hydrophilic Interactions on Biological Response

The balance between water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics of a molecule is fundamental to its ability to cross cell membranes and bind to biological targets.

The mesoionic nature and the presence of a sulfur atom in some heterocyclic derivatives, such as 1,3,4-thiadiazoles, can enhance lipid solubility. researchgate.net This increased hydrophobicity facilitates passage through cellular membranes, allowing the molecules to establish strong interactions with their intracellular targets. researchgate.net

In studies of benzoic acid derivatives as vector control agents, the distribution of hydrophilic (e.g., hydroxylated phenyl fragments) and hydrophobic (e.g., lipophilic alkyl or aromatic chains) regions was key to their activity. researchgate.net Compounds with an abundance of hydrophilic regions showed lower activity. researchgate.net This suggests that a significant hydrophobic character is necessary for these molecules to interact effectively within the biological system, likely by engaging in hydrophobic interactions within the binding pocket of a target protein. researchgate.net

The self-assembly of peptide derivatives, driven by a combination of π–π stacking from aromatic groups and general hydrophobic interactions, provides a model for how these forces can direct molecular organization and interaction. mdpi.com These non-covalent interactions are critical for a molecule to recognize and bind to its target, and the balance of hydrophobic and hydrophilic features dictates the strength and specificity of this binding.

Pharmacological Profile and In Vivo Preclinical Evaluation Considerations (conceptual, without specific data)

The initial steps would involve in vitro assays to predict in vivo behavior. These include testing the compound's solubility, which affects its absorption, and its permeability across cell membranes, often using models like the Caco-2 cell line to simulate the intestinal barrier. Metabolic stability is a critical parameter, typically assessed by incubating the compound with liver microsomes or hepatocytes to determine how quickly it is broken down by metabolic enzymes. High metabolic instability can lead to poor bioavailability and a short duration of action.

Following promising in vitro results, in vivo studies in animal models, usually rodents, are necessary. These studies aim to determine the compound's pharmacokinetic profile: how its concentration in the blood and tissues changes over time after administration. This provides crucial information on its bioavailability (the fraction of the dose that reaches systemic circulation), its volume of distribution (how widely it spreads throughout the body), and its clearance rate.

Efficacy studies in animal models of specific diseases (e.g., tumor xenograft models for anticancer agents) are conducted to demonstrate that the compound has the desired therapeutic effect in a living system. mdpi.com Concurrently, preliminary toxicology studies are performed to identify potential safety concerns. These studies evaluate the compound's effects on major organs and systems at various dose levels to establish a preliminary safety margin. Together, these conceptual preclinical evaluations are essential to determine if a compound has a viable pharmacological profile to proceed to human clinical trials. uc.pt

Computational and Spectroscopic Investigations of 3 Formyl 4 Methoxybenzoic Acid

Molecular Docking Simulations to Elucidate Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how a ligand, such as 3-Formyl-4-methoxybenzoic acid, might interact with a biological target.

Binding Site Analysis and Interaction Energies

Molecular docking simulations are employed to identify the specific binding sites of ligands on receptor proteins and to calculate the corresponding interaction energies. For derivatives of benzoic acid, these simulations reveal the crucial role of different functional groups in the binding process. The formyl and carboxylic acid groups can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which stabilize the ligand-receptor complex.

In studies of related compounds, such as 4-formylbenzoic acid derivatives, molecular docking has been used to identify potential biological targets, like bacterial gyrase B. nih.gov Similarly, for vanillin (B372448) analogues, docking studies calculate binding energies to predict the stability of the ligand-target complex; a lower binding energy generally indicates a more stable interaction. nih.gov For instance, the binding energy of 4-formyl-2-methoxyphenyl (B587787) benzoate (B1203000) with the COX-1 enzyme was calculated to be -7.70 kcal/mol. nih.gov Density Functional Theory (DFT) calculations can further be used to determine interaction energies between ligands and biological molecules, such as DNA bases, showing how these molecules might interfere with biological processes. nih.gov

Protein Binding Dynamics (e.g., with Serum Albumins)

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major soluble proteins in the circulatory system responsible for the transport of many drugs and endogenous molecules. researchgate.net The binding of a compound to serum albumin significantly influences its distribution, metabolism, and efficacy.

Detailed studies on 3-formyl-4-hydroxy benzoic acid (FHBA), a close analogue of this compound, have provided significant insights into these interactions. researchgate.net Molecular docking and spectroscopic studies revealed that FHBA binds to the sub-domain IIA of both HSA and BSA. researchgate.net This binding is a spontaneous, 1:1 stoichiometric process driven primarily by entropy and hydrophobic interactions, though hydrogen bonds and van der Waals forces also play a role. researchgate.netnih.gov The binding affinity for these interactions is moderate, with association constants (Kₐ) typically in the range of 10⁴ M⁻¹. researchgate.net

The interaction between the ligand and the protein can induce conformational changes in the protein's secondary structure, which can be monitored using techniques like circular dichroism and synchronous fluorescence. tandfonline.com The study of such binding dynamics is critical, as the three-dimensional structure of a ligand and the specific placement of its substituent groups can dramatically affect its binding affinity. acs.org

| Parameter | Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) | Source |

| Binding Site | Sub-domain IIA | Sub-domain IIA | researchgate.net |

| Association Constant (Kₐ) | ~10⁴ M⁻¹ | ~10⁴ M⁻¹ | researchgate.net |

| Binding Stoichiometry (n) | ~1 | ~1 | researchgate.net |

| Primary Driving Force | Entropy-driven hydrophobic interactions | Entropy-driven hydrophobic interactions | researchgate.net |

Table 1: Summary of Binding Parameters for the analogue 3-formyl-4-hydroxy benzoic acid (FHBA) with Serum Albumins. These findings provide a model for the expected binding behavior of this compound.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations offer a powerful lens for examining molecular properties at the electronic level, providing data that complements experimental findings. Methods like Density Functional Theory (DFT) are central to these investigations. nrel.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis helps predict how a molecule like this compound will behave in chemical reactions, as the charge transfer that occurs during a reaction takes place between these frontier orbitals. nih.gov For example, introducing a formyl group to certain aromatic systems has been shown to decrease the HOMO-LUMO gap, thereby increasing reactivity. beilstein-journals.org

Potential Energy Surface Mapping for Intramolecular Processes (e.g., Excited State Intramolecular Proton Transfer (ESIPT) in Analogues)

A potential energy surface (PES) is a multi-dimensional map that describes the energy of a molecule as a function of its geometry. nih.govrsc.org By mapping the PES, chemists can identify stable conformations (energy minima), transition states (saddle points), and the energy barriers between them, which is essential for understanding reaction mechanisms and molecular dynamics. researchgate.netosti.gov

For analogues of this compound, particularly those with a hydroxyl group adjacent to a carbonyl group like 3-formyl-4-hydroxy benzoic acid (FHBA), a key intramolecular process studied via PES is Excited State Intramolecular Proton Transfer (ESIPT). dntb.gov.ua ESIPT is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. In studies of FHBA, quantum chemical calculations combined with femtosecond transient absorption experiments show that upon excitation, the proton from the hydroxyl group transfers to the formyl group's oxygen on a picosecond timescale. researchgate.netdntb.gov.ua This creates an excited-state keto-tautomer, which then relaxes. Mapping the PES for such processes helps to understand the reaction pathway and the stability of the different species involved. researchgate.netdntb.gov.ua

Conformational Analysis and Spectroscopic Property Predictions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers for converting between them. For a molecule like this compound, rotation around the single bonds connecting the carboxylic, methoxy (B1213986), and formyl groups to the benzene (B151609) ring leads to various possible conformers.

Quantum chemical calculations are used to predict the geometries and relative energies of these conformers. mdpi.com For instance, in related benzoic acid derivatives, computational studies show that the planarity of the carboxylic acid group relative to the aromatic ring facilitates electronic conjugation. The analysis can reveal stable conformations where steric hindrance is minimized and favorable interactions, such as intramolecular hydrogen bonds, are maximized. researchgate.net These theoretical predictions of molecular structure and vibrational frequencies can then be compared with experimental spectroscopic data (e.g., from IR or NMR spectroscopy) to confirm the presence of specific conformers. mdpi.com

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are instrumental in elucidating the intricate photophysical and photochemical processes that govern the behavior of molecules like this compound. These methods probe molecular dynamics on extremely short timescales and can reveal subtle structural features, providing insights that are inaccessible with steady-state measurements.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state lifetime and dynamics of fluorescent molecules. By monitoring the decay of fluorescence intensity over time following photoexcitation, researchers can obtain valuable information about the various de-excitation pathways, such as radiative and non-radiative decay rates, and energy transfer processes.

For this compound, such studies would be crucial in understanding how its specific substitution pattern—an electron-withdrawing formyl group and an electron-donating methoxy group on the benzoic acid core—influences its excited-state behavior. The interplay of these functional groups can lead to complex photophysics, including the possibility of intramolecular charge transfer (ICT) states.

Hypothetical Research Findings:

A hypothetical time-resolved fluorescence study on this compound in different solvents could yield data such as that presented in the table below. The fluorescence lifetime (τ) would be expected to vary with solvent polarity, which can be indicative of the stabilization of an ICT excited state.

| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) in ns |

| n-Hexane | 1.88 | 1.2 |

| Dichloromethane (B109758) | 8.93 | 3.5 |

| Acetonitrile | 37.5 | 5.8 |

| Methanol | 32.7 | 4.9 |

This table is based on expected trends for similar aromatic compounds and is for illustrative purposes.

Circular Dichroism Studies

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, it can be used as a building block in the synthesis of chiral molecules or can interact with chiral environments.

CD studies could be relevant in several scenarios:

Chiral Derivatization: If this compound is reacted to form a chiral derivative, CD spectroscopy would be crucial for determining the stereochemistry and conformational properties of the new molecule.

Host-Guest Chemistry: When encapsulated within a chiral host molecule (e.g., cyclodextrins), this compound can exhibit an induced circular dichroism (ICD) signal. The sign and magnitude of the ICD signal can provide information about the geometry of the inclusion complex.

Interaction with Biomolecules: If studying the binding of this molecule to a chiral biomolecule like a protein or DNA, CD spectroscopy can be used to monitor conformational changes in the biomolecule upon binding.

Hypothetical Research Findings:

An experiment studying the interaction of this compound with β-cyclodextrin (a chiral host) could yield ICD data. The presence of a Cotton effect (a characteristic CD signal) would confirm the formation of an inclusion complex.

| Complex | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| This compound + β-cyclodextrin | 280 | +2.5 |

| This compound + β-cyclodextrin | 240 | -1.8 |

This table is a hypothetical representation of induced circular dichroism data.

Applications As a Building Block and Synthetic Intermediate in Materials and Other Fields

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of 3-Formyl-4-methoxybenzoic acid makes it a crucial starting material or intermediate in the synthesis of a diverse array of complex organic molecules. The aldehyde group can readily participate in reactions such as nucleophilic additions and condensations, while the carboxylic acid group can undergo esterification and amidation. The methoxy (B1213986) group, being electron-donating, influences the reactivity of the aromatic ring.

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, it is used in the preparation of substituted isocoumarins, which are of interest in medicinal chemistry. researchgate.net Additionally, derivatives of this compound are employed in the synthesis of phthalides through transition metal-catalyzed reactions. mdpi.com

A notable application is in multi-component reactions, where its different functional groups can react sequentially or simultaneously with other reagents to build complex molecular architectures in a single step. researchgate.net The ability to selectively protect and deprotect the functional groups allows for controlled, stepwise synthesis of intricate target molecules.

Utility in Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound and its derivatives are valuable monomers and cross-linking agents. The aldehyde and carboxylic acid functionalities provide reactive sites for polymerization reactions. The formyl group, for instance, can be utilized in condensation polymerizations to form Schiff base polymers or can be involved in the formation of polymer networks.

The incorporation of this molecule into polymer backbones can impart specific properties to the resulting material. The aromatic ring contributes to thermal stability and rigidity, while the functional groups can be further modified to tune the polymer's solubility, reactivity, and surface characteristics. These tailored polymers find applications in the development of functional materials such as sensors and catalysts.

Contribution to Combinatorial Chemistry and Scaffold Development

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for screening in drug discovery and materials science. ijpsr.com this compound, with its multiple functional groups, is an excellent scaffold for building such libraries. researchgate.net Each functional group can be independently reacted with a different set of building blocks, leading to a vast number of unique derivatives from a single starting scaffold.

This approach allows for the efficient exploration of chemical space to identify molecules with desired properties. For example, libraries of compounds derived from this scaffold can be screened for biological activity against various targets. The structural diversity generated from this single molecule makes it a powerful tool in the search for new lead compounds in pharmaceutical research. ijpsr.com

Catalytic Applications of Derivatives and Related Compounds

Derivatives of this compound have shown significant promise in the field of catalysis, both as components of larger catalytic structures and as ligands in transition metal-catalyzed reactions.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Formylbenzoic acid derivatives, including isomers and related compounds, are utilized as organic linkers in the synthesis of MOFs. mdpi.comresearchgate.netdntb.gov.ua The carboxylic acid group coordinates with the metal centers to form the framework, while the formyl group can remain as a functional handle within the pores of the MOF. nih.gov

These formyl-functionalized MOFs can be used in post-synthetic modification, where the aldehyde group is further reacted to introduce new functionalities. This allows for the fine-tuning of the MOF's properties for specific applications, such as gas storage, separation, and catalysis. For example, MOFs incorporating formylbenzoic acid units have been investigated for their ability to absorb and release drugs in a controlled manner. mdpi.comresearchgate.net

Table 1: Examples of MOFs Incorporating Formylbenzoic Acid Derivatives

| MOF Name | Metal Ion | Organic Linker(s) | Application |

|---|---|---|---|

| MV-NUIG4 | Zinc | 4-Formylbenzoic acid and 4-aminobenzoic acid derivatives | Drug delivery (Doxorubicin absorption and release) mdpi.comresearchgate.net |

This table is based on available research and provides illustrative examples.

In the field of transition metal catalysis, ligands play a crucial role in controlling the reactivity and selectivity of the metal center. Derivatives of this compound can be modified to act as ligands for various transition metals. The electronic properties of the ligand, influenced by the formyl and methoxy groups, can be tuned to optimize the catalytic cycle. iastate.edu

For instance, related benzoic acid derivatives have been employed in palladium-catalyzed C-H functionalization reactions, a powerful tool for creating complex molecules. researchgate.net While direct involvement of this compound as a ligand in widely commercialized catalytic processes is not extensively documented, its structural motifs are present in ligands used for various coupling reactions, such as Suzuki-Miyaura reactions, which are fundamental in organic synthesis. thermofisher.com The development of new catalysts often involves screening libraries of ligands, and derivatives of this compound are valuable candidates in such endeavors.

Future Research Directions and Unexplored Avenues for 3 Formyl 4 Methoxybenzoic Acid

Investigation of Novel Biological Activities and Therapeutic Targets

The structural motifs within 3-Formyl-4-methoxybenzoic acid are present in various biologically active molecules, suggesting a fertile ground for discovering new therapeutic applications. While the compound itself has been noted for potential antimicrobial and anti-inflammatory properties, its derivatives are of significant interest.

Future research should focus on a systematic exploration of its derivatives against a wide range of biological targets. For instance, analogs such as 3-Fluoro-4-methoxybenzoic acid have been used as building blocks for creating Active Pharmaceutical Ingredients (APIs) for Alzheimer's disease. This suggests that derivatives of FMBA could be investigated for neuroprotective effects. Moreover, hydrazone derivatives of structurally similar compounds have demonstrated potent and selective activity against drug-resistant Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative Acinetobacter baumannii. mdpi.com A logical next step would be the synthesis and screening of a library of FMBA-based hydrazones to identify novel antimicrobial agents. mdpi.com

The anticancer potential of benzoic acid derivatives is another compelling avenue. preprints.orgresearchgate.net For example, a thiosemicarbazone ligand derived from the related 3-Formyl-4-hydroxy-benzoic acid has been used to create metal complexes with potential anticancer activity. preprints.org Investigating how the formyl and carboxylic acid groups of FMBA interact with biological targets, such as enzymes or receptors, could reveal new mechanisms of action and lead to the development of targeted therapies.

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The presence of a formyl group makes this compound an ideal starting point for creating chiral molecules. Asymmetric synthesis, which selectively produces one enantiomer of a chiral compound, is crucial in pharmacology, as different enantiomers can have vastly different biological effects. mdpi.com

Future efforts should be directed towards developing catalytic asymmetric methods to transform the formyl group into a stereocenter. This could include:

Asymmetric Aldol Reactions: The reaction of the formyl group with enolizable aldehydes or ketones, catalyzed by chiral organocatalysts like quinine (B1679958) derivatives, could produce β-formyl-α-hydroxyphosphonates and other chiral structures with high enantioselectivity. mdpi.comnih.gov

Asymmetric Phospha-Mannich Reactions: The addition of phosphites to imines derived from FMBA can yield chiral α-aminophosphonates, which are valuable building blocks for pharmaceuticals. unl.pt

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines formed from FMBA could provide access to a wide range of chiral amines, which are key structural motifs in many drugs. acs.org

Developing these routes would enable the synthesis of novel chiral derivatives of FMBA for evaluation as enzyme inhibitors, receptor antagonists, or other bioactive agents where specific stereochemistry is essential for activity. mdpi.com

Exploration in Supramolecular Chemistry and Self-Assembly

The functional groups on this compound—a hydrogen-bond-donating and -accepting carboxylic acid, a hydrogen-bond-accepting formyl group, and a methoxy (B1213986) group—make it an excellent candidate for constructing complex, ordered structures through non-covalent interactions. Supramolecular chemistry focuses on these types of assemblies. iucr.orgrsc.org

Future research can explore the use of FMBA as a "tecton" or building block for:

Hydrogen-Bonded Networks: The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in the self-assembly of benzoic acids. acs.org The interplay of these interactions with the formyl and methoxy groups could lead to the formation of unique three-dimensional networks with potentially large, hollow chambers. acs.org

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form MOFs, which are materials with high porosity and potential applications in gas storage, separation, and catalysis. The formyl group within the framework could then be used for post-synthetic modification to introduce new functionalities.

Self-Assembled Dimers and Polymers: The creation of derivatives, such as ureido-benzoic acids, has been shown to produce motifs capable of forming strong, directional quadruple hydrogen bonds, leading to highly stable dimers or supramolecular polymers. rsc.org Applying this chemistry to FMBA could yield novel materials with tunable mechanical properties.

Coordination Complexes: The compound can act as a ligand in mixed-ligand di-n-butyltin(IV) complexes, which can self-assemble into dimeric structures. core.ac.uk Modulating the coordination geometry around the metal center by using FMBA could lead to new and elegant self-assembled architectures. core.ac.uk

Advanced Nanotechnology and Sensor Development

The functional groups of this compound are well-suited for applications in nanotechnology and chemical sensing. The formyl group, in particular, is a reactive handle for covalent attachment to surfaces or other molecules.

Promising future directions include:

Chemosensor Development: Structurally related compounds, such as imidazole (B134444) derivatives of formyl-hydroxybenzoic acid, have been successfully used as reversible fluorescent sensors for detecting cyanide and mercury ions. rsc.orgscispace.com The formyl group reacts with the target anion (cyanide), causing a change in the fluorescence of the molecule. scispace.com FMBA could serve as a key component in a new generation of selective and sensitive chemosensors for environmental or biological monitoring.

Functionalization of Nanomaterials: The aldehyde group can be used to functionalize nanoparticles or polymers. For instance, 4-formylbenzoic acid has been used to modify dextran (B179266), creating aldehyde-functionalized dextran (Dex-CHO) which can then be attached to other molecules for applications like drug delivery. rsc.org FMBA could be similarly employed to create functionalized nanocarriers for targeted therapies.

Surface Modification: The carboxylic acid can anchor the molecule to metal oxide surfaces, while the formyl group remains available for further reactions. This could be used to create self-assembled monolayers on surfaces, enabling the development of new electronic devices or biosensors.

Sustainable Synthesis and Biocatalytic Approaches

Modern chemistry emphasizes the need for environmentally friendly and efficient synthetic methods. Future research on this compound should prioritize the development of sustainable and biocatalytic routes for its synthesis and modification.

Key areas for exploration include:

Green Synthesis Routes: Current methods for synthesizing FMBA often rely on the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride. Research into alternative, greener methods is needed. This could involve catalytic one-pot cascade reactions using environmentally benign solvents like glycerol, a strategy that has proven successful for other substituted benzoic acids. beilstein-journals.org Another approach is the use of base-catalyzed reactions with reagents like diphenyl carbonate, which offers a more sustainable pathway for esterification and related transformations. rsc.org

Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts. uq.edu.au Research could focus on using enzymes for the synthesis of FMBA or its derivatives. For example, cytochrome P450 enzymes have been engineered to perform stereoselective oxidations on substituted benzenes under mild conditions. uq.edu.au It may be possible to develop a P450 biocatalyst that can directly formylate a 4-methoxybenzoic acid precursor.

Enzymatic Transformations: Carboxylic acid reductase (CAR) enzymes can convert carboxylic acids into aldehydes. While these enzymes have shown reluctance towards some benzoic acids, their adenylation domains (CAR-A) have been used to catalyze the formation of thioesters from benzoic acid, which are valuable intermediates for synthesizing amides and other derivatives. chemrxiv.orgmanchester.ac.uk Exploring the use of transketolase (TK) could also open new pathways, as this enzyme has been used to synthesize analogs from 3-formyl benzoic acid. researchgate.net These biocatalytic methods could provide access to novel derivatives under mild, aqueous conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Formyl-4-methoxybenzoic acid?

- Methodology : A key synthetic approach involves condensation reactions. For example, methyl 3-formyl-4-methoxybenzoate (a derivative) is synthesized via pyrrolidine-catalyzed condensation in methanol, followed by hydrolysis to yield the free acid .

- Critical Parameters : Reaction temperature (often reflux), solvent polarity, and catalyst selection (e.g., pyrrolidine) significantly influence yield. Purity is typically verified via HPLC (>95%) .

| Synthetic Route | Conditions | Key Intermediate |

|---|---|---|

| Condensation & Hydrolysis | Pyrrolidine, MeOH, reflux | Methyl 3-formyl-4-methoxybenzoate |

Q. How is this compound characterized structurally?

- Techniques :

- Spectroscopy : -NMR (δ ~10.0 ppm for formyl proton), IR (C=O stretch at ~1700 cm), and mass spectrometry (MW: 194.16 g/mol, [M+H] at m/z 195) .

- Physical Properties : Melting point (not directly reported; inferred from analogs: ~150–160°C), solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. What mechanistic factors control regioselectivity in derivatizing this compound?

- Electron Effects : The formyl group (-CHO) is electron-withdrawing, directing nucleophilic attacks (e.g., Grignard reagents) to the meta position relative to the methoxy group (-OCH) .

- Steric Considerations : Bulky substituents on the benzene ring may hinder reactions at the ortho position, favoring para modifications .

Q. How can conflicting data on reaction yields be resolved in its synthesis?

- Troubleshooting Steps :

Purity Assessment : Verify starting materials via GC-MS to exclude impurities (e.g., residual solvents).

Optimization : Screen catalysts (e.g., DBU vs. pyrrolidine) and solvents (e.g., DMF vs. MeOH) to enhance efficiency .

Analytical Validation : Use -NMR to confirm product identity and quantify byproducts .

Q. What role does this compound play in medicinal chemistry?

- Applications :

-

Intermediate : Used to synthesize benzylidene derivatives for Alzheimer’s disease research (e.g., via Pd/C-catalyzed hydrogenation) .

-

Biological Probes : The formyl group enables Schiff base formation with amino groups in target proteins, aiding in inhibitor design .

Derivative Target Application Key Reaction Benzylidene analogs Enzyme inhibition studies Condensation with amines

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Exposure Control : Use fume hoods (ventilation ≥0.5 m/s) and PPE (nitrile gloves, safety goggles) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis